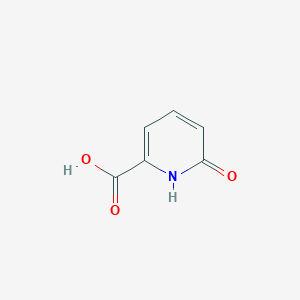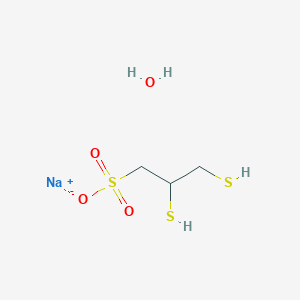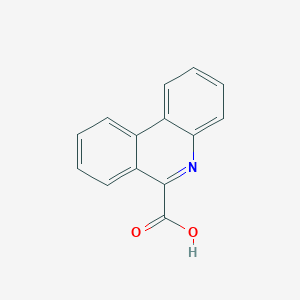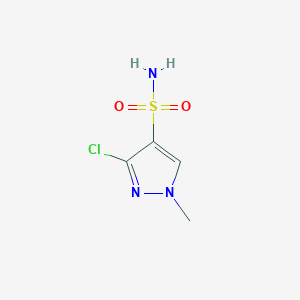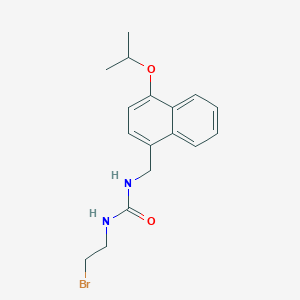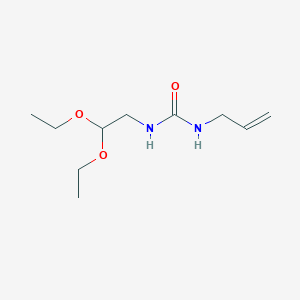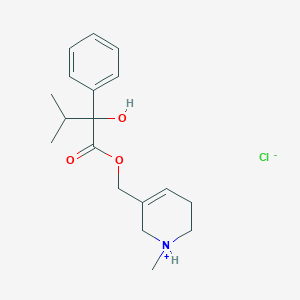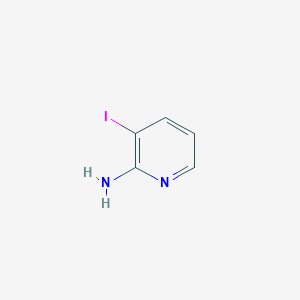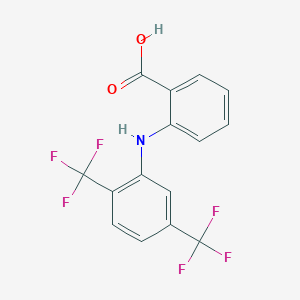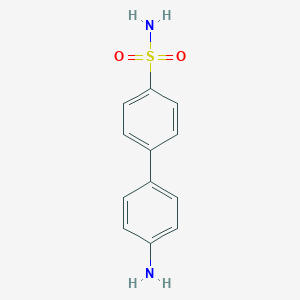
4'-Aminobiphenyl-4-Sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminobiphenyl-4-sulfonamide is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative of biphenyl, which is a common organic compound. 4-Aminobiphenyl-4-sulfonamide is known for its diverse applications in the field of biochemistry, pharmacology, and medicinal chemistry.
Aplicaciones Científicas De Investigación
4-Aminobiphenyl-4-sulfonamide has a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of metal ions in biological systems. The compound can also be used as a tool to study the binding of ligands to proteins. Additionally, 4-Aminobiphenyl-4-sulfonamide has been used in the development of novel drugs for the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 4-Aminobiphenyl-4-sulfonamide involves the interaction of the compound with target molecules. The compound can bind to metal ions, proteins, and other biomolecules, leading to changes in their structure and function. The binding of 4-Aminobiphenyl-4-sulfonamide to target molecules can be studied using various techniques, including fluorescence spectroscopy and X-ray crystallography.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Aminobiphenyl-4-sulfonamide depend on its target molecules. The compound can affect the activity of enzymes, alter the function of proteins, and modulate cellular signaling pathways. In addition, 4-Aminobiphenyl-4-sulfonamide has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Aminobiphenyl-4-sulfonamide in lab experiments include its ease of synthesis, low cost, and versatility. The compound can be used in a wide range of experiments, from basic research to drug development. However, there are also limitations to its use. For example, 4-Aminobiphenyl-4-sulfonamide can be toxic to cells at high concentrations, and its fluorescent properties can be affected by environmental factors such as pH and temperature.
Direcciones Futuras
There are many potential future directions for research on 4-Aminobiphenyl-4-sulfonamide. One area of interest is the development of new drugs based on the compound's structure and properties. Another area of research is the study of its interactions with specific target molecules, such as metal ions and proteins. Additionally, the use of 4-Aminobiphenyl-4-sulfonamide in imaging and diagnostic applications is an area of growing interest.
Conclusion
In conclusion, 4-Aminobiphenyl-4-sulfonamide is a versatile and useful compound in scientific research. Its ease of synthesis and diverse applications make it a valuable tool for investigating the structure and function of biomolecules. While there are limitations to its use, the potential future directions for research on 4-Aminobiphenyl-4-sulfonamide are promising, and it is likely to remain an important compound in the field of biochemistry and medicinal chemistry.
Métodos De Síntesis
The synthesis of 4-Aminobiphenyl-4-sulfonamide involves the reaction of 4-aminobiphenyl with sulfuric acid and sodium nitrite. The reaction results in the formation of diazonium salt, which is then treated with sodium sulfite to form the final product, 4-Aminobiphenyl-4-sulfonamide. The synthesis method is relatively simple and can be performed in a laboratory setting.
Propiedades
Número CAS |
100142-87-8 |
|---|---|
Nombre del producto |
4'-Aminobiphenyl-4-Sulfonamide |
Fórmula molecular |
C12H12N2O2S |
Peso molecular |
248.3 g/mol |
Nombre IUPAC |
4-(4-aminophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H12N2O2S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H,13H2,(H2,14,15,16) |
Clave InChI |
OFWFFDCOBHXZME-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)N)N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)N)N |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



